Cy5-DBCO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

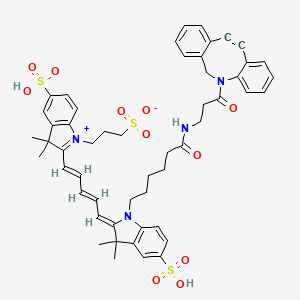

Cy5-DBCO, also known as Cyanine5 dibenzocyclooctyne, is a low-toxicity azide reactive probe. It is a near-infrared fluorescent dye used for imaging azide-labeled biomolecules via a copper-free “click-through” reaction. This compound is particularly valued for its minimal cytotoxicity and animal toxicity, making it suitable for in vitro and in vivo cell labeling and tracking .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5-DBCO is synthesized through a series of chemical reactions involving the conjugation of Cyanine5 dye with dibenzocyclooctyne. The synthesis typically involves the following steps:

Preparation of Cyanine5 Dye: Cyanine5 dye is synthesized through the condensation of indole derivatives with a suitable linker.

Conjugation with Dibenzocyclooctyne: The Cyanine5 dye is then conjugated with dibenzocyclooctyne under mild reaction conditions to form this compound. .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The final product is typically purified using chromatography methods and characterized using spectroscopic techniques to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Cy5-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free “click” reaction that forms a stable triazole linkage between the alkyne group of this compound and azide-functionalized biomolecules .

Common Reagents and Conditions

Reagents: Azide-functionalized biomolecules (e.g., azide-labeled proteins, nucleic acids).

Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature. .

Major Products

The major product of the SPAAC reaction involving this compound is a stable triazole linkage between this compound and the azide-functionalized biomolecule. This product retains the fluorescent properties of Cy5, allowing for imaging and tracking applications .

Scientific Research Applications

Cy5-DBCO has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for labeling and detecting azide-functionalized molecules in various chemical reactions

Biology: Employed in cell labeling and tracking studies, enabling researchers to visualize and monitor cellular processes in real-time

Medicine: Utilized in diagnostic imaging and therapeutic monitoring, particularly in cancer research where it helps in tracking the distribution and targeting of therapeutic agents

Industry: Applied in the development of biosensors and diagnostic assays, enhancing the sensitivity and specificity of detection methods

Mechanism of Action

The mechanism of action of Cy5-DBCO involves its reaction with azide-functionalized biomolecules through the SPAAC reaction. The dibenzocyclooctyne moiety of this compound reacts with the azide group to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of target biomolecules without affecting other cellular components .

Comparison with Similar Compounds

Similar Compounds

Cy5-azide: Another Cyanine5 derivative that reacts with alkyne-functionalized molecules.

Cy5-alkyne: A Cyanine5 derivative that reacts with azide-functionalized molecules.

DBCO-Cy3: A similar compound with a different fluorescent dye (Cyanine3) that also undergoes SPAAC reactions

Uniqueness

Cy5-DBCO stands out due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. Additionally, its copper-free click reaction ensures biocompatibility, making it suitable for live-cell and in vivo applications .

Biological Activity

Cy5-DBCO, or Cyanine5 dibenzocyclooctyne, is a fluorescent compound that has garnered significant attention in biological research due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in bioconjugation, and specific case studies that illustrate its effectiveness.

This compound is characterized by its chemical formula and a molecular weight of 915.13 g/mol. It is a purple solid soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The DBCO moiety enables participation in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, allowing for bioconjugation without the use of toxic copper catalysts. This reaction results in the formation of stable triazole linkages between this compound and azide-containing biomolecules, making it a valuable tool for labeling proteins, nucleic acids, and other macromolecules .

Biological Applications

This compound's ability to form stable conjugates is crucial for various biological applications, including:

- Cellular Imaging : this compound is widely used in live-cell imaging due to its fluorescent properties, which allow researchers to visualize molecular interactions in real-time.

- Targeted Drug Delivery : The compound can be utilized in systems designed for the selective delivery of therapeutic agents to specific cell types.

- Metabolic Labeling : this compound can label azide-modified sugars introduced into cells, enabling tracking of cellular processes .

1. Cellular Labeling and Tracking

In a study involving glycan metabolic engineering, azide groups were introduced on the surface of various cell types (e.g., A549, MCF-7) using Ac4ManNAz. Following this treatment, cells were labeled with DBCO-Cy5. The results indicated a significant increase in fluorescence intensity in azide-labeled cells compared to untreated controls, demonstrating the efficacy of DBCO-Cy5 in targeting azide groups on cell surfaces .

2. In Vivo Imaging

A study conducted on LS174T colon cancer cells showcased the potential of DBCO-Cy5 for cancer-targeted imaging. After treating the cells with Ac4ManAz to incorporate azide groups, subsequent intravenous injection of DBCO-Cy5 resulted in a five-fold increase in fluorescence intensity within the tumors compared to control groups. This highlights DBCO-Cy5's capability for selective tumor targeting through metabolic labeling .

3. Capture and Release Systems

Research exploring a two-step catch-and-release system demonstrated that this compound could effectively capture fluorescent payloads via click chemistry. Agar microbeads doped with azide were used to evaluate this system's efficiency, showing that DBCO-Cy5 facilitated effective capture while allowing for controlled release upon enzymatic treatment .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds based on key features:

| Compound Name | Structure Type | Key Features | Uniqueness of this compound |

|---|---|---|---|

| Sulfo-Cyanine5 | Fluorescent Dye | Water-soluble; used for bioconjugation | Copper-free reactions; higher stability |

| Cyanine3 Alkyne | Fluorescent Dye | Used in click chemistry but less reactive | Faster reaction kinetics |

| FAM Tetrazine | Fluorescent Dye | Reacts with trans-cyclooctenes | Unique DBCO moiety allows SPAAC without copper |

| Azidodibenzocyclooctyne | Cycloalkyne | Reactive towards azides but lacks fluorescence | Combines fluorescence with efficient bioconjugation |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Cy5-DBCO that influence experimental design?

this compound is a near-infrared (NIR) fluorescent dye with a dibenzocyclooctyne (DBCO) group, enabling copper-free click chemistry with azide-modified biomolecules. Key properties include:

- Solubility : Soluble in organic solvents (DMSO, DMF, THF) but poorly water-soluble, necessitating organic solvent preparation before aqueous dilution .

- Fluorescence : Excitation/emission at 646/670 nm, ideal for minimizing autofluorescence in biological samples .

- Stability : High photostability and quantum yield for prolonged imaging, but requires storage at -20°C in dark, anhydrous conditions .

- Reactivity : Rapid, bioorthogonal reaction with azides (e.g., azide-functionalized DNA/proteins) without cytotoxic copper catalysts .

Q. How does this compound’s click chemistry compare to copper-catalyzed alternatives in live-cell studies?

this compound’s copper-free reaction eliminates cytotoxicity risks associated with Cu(I) catalysts, making it suitable for sensitive systems like live-cell imaging. However, its slower kinetics (hours vs. minutes for copper-catalyzed reactions) require longer incubation times. Methodological considerations include:

- Optimizing azide:DBCO molar ratios (typically 1:1–1:2) to ensure complete labeling .

- Validating reaction completion via HPLC or fluorescence quenching assays .

Q. What are the primary applications of this compound in molecular biology?

this compound is widely used for:

- DNA/Protein Labeling : Site-specific conjugation to azide-modified oligonucleotides or proteins for tracking in gels, pull-down assays, or fluorescence in situ hybridization (FISH) .

- Live-Cell Imaging : Labeling membrane proteins or extracellular targets due to poor cell permeability .

- In Vivo Imaging : Leveraging NIR’s tissue penetration for deep-tissue vascular or tumor tracking .

Advanced Research Questions

Q. How can this compound labeling efficiency be optimized in heterogenous biological samples?

Strategies include:

- Solvent Compatibility : Pre-dissolve this compound in DMSO (<5% final concentration) to avoid precipitation in aqueous buffers .

- Reaction pH : Maintain pH 7–8 to stabilize azide reactivity without degrading the dye .

- Purification : Remove unreacted dye via size-exclusion chromatography or centrifugal filtration (3–10 kDa cutoff) to reduce background .

- Controls : Use azide-free samples to distinguish specific vs. nonspecific binding .

Q. How to resolve contradictions in this compound fluorescence intensity across replicates?

Discrepancies may arise from:

- Storage Degradation : Verify dye integrity via UV-Vis spectroscopy (peak at 646 nm) and discard batches with shifted absorbance .

- Photobleaching : Limit light exposure during handling and use antifade reagents in fixed samples .

- Sample Preparation : Standardize azide modification efficiency (e.g., via MALDI-TOF for oligonucleotides) to ensure consistent labeling .

Q. What experimental designs mitigate this compound’s limitations in aqueous environments?

To address poor water solubility:

- Micelle Formation : Use amphiphilic polymers (e.g., Pluronic F-127) to solubilize this compound in aqueous buffers .

- PEGylation : Conjugate this compound to polyethylene glycol (PEG) chains to enhance hydrophilicity without blocking the DBCO group .

- Alternative Azides : Employ hydrophilic azide linkers (e.g., PEG-azides) to improve reaction kinetics in water .

Q. How to integrate this compound with multi-channel fluorescence imaging without spectral overlap?

- Spectral Unmixing : Pair this compound (670 nm emission) with dyes emitting in green (e.g., FITC, 520 nm) or far-red (e.g., Cy7, 790 nm) channels .

- Filter Optimization : Use narrow-bandpass filters to exclude bleed-through from common autofluorescence sources (e.g., chlorophyll at 680 nm) .

- Sequential Imaging : Acquire this compound signals first to minimize photobleaching before imaging shorter-wavelength probes .

Q. Methodological Best Practices

- Reproducibility : Document dye lot numbers, storage conditions, and reaction parameters (pH, temperature, incubation time) as per guidelines for chemical reproducibility .

- Ethical Compliance : Ensure proper disposal of organic solvents and adhere to institutional biosafety protocols for in vivo studies .

Properties

Molecular Formula |

C52H56N4O11S3 |

|---|---|

Molecular Weight |

1009.2 g/mol |

IUPAC Name |

3-[2-[(1E,3E,5Z)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) |

InChI Key |

LQHUKJFMCCLWEL-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.